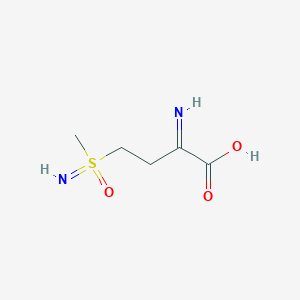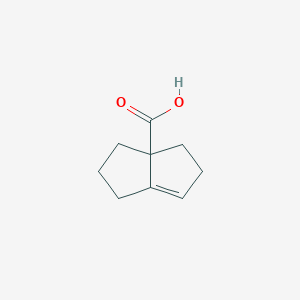
4,5-Dimethyl-2-phenoxy-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-phenoxy-1,3-dioxolane is an organic compound with the molecular formula C11H14O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a dioxolane ring substituted with two methyl groups at positions 4 and 5, and a phenoxy group at position 2. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-2-phenoxy-1,3-dioxolane can be synthesized through the acetalization of phenoxyacetaldehyde with 2,3-butanediol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent such as toluene, with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of intermediates and the use of high-pressure reactors to facilitate the acetalization reaction. The use of robust catalysts and efficient separation techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-phenoxy-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenoxyacetic acid, while reduction can produce 2-phenoxyethanol .
Scientific Research Applications
4,5-Dimethyl-2-phenoxy-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a solvent in various industrial processes
Mechanism of Action
The mechanism by which 4,5-Dimethyl-2-phenoxy-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect enzyme activity and cellular pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-2-phenyl-1,3-dioxolane
- 2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane
- 2,4-Dimethyl-1,3-dioxolane
Uniqueness
4,5-Dimethyl-2-phenoxy-1,3-dioxolane is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to other dioxolanes. This uniqueness makes it valuable in specific applications where other dioxolanes may not be suitable .
Properties
CAS No. |
61562-10-5 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4,5-dimethyl-2-phenoxy-1,3-dioxolane |
InChI |
InChI=1S/C11H14O3/c1-8-9(2)13-11(12-8)14-10-6-4-3-5-7-10/h3-9,11H,1-2H3 |
InChI Key |
MHMYVHWKLOTQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-(Hydroxymethyl)-5,6-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14569413.png)

![1-[4-(Diphenylphosphoryl)phenyl]piperidine](/img/structure/B14569428.png)






![1-{3-[4-(2,4-Dichlorophenoxy)phenyl]but-2-en-1-yl}-1H-imidazole](/img/structure/B14569479.png)


![1-Chloro-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14569502.png)
